(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde
(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
154819-52-0
VCID:
VC21138240
InChI:
InChI=1S/C17H21NO3/c1-11-6-15-14-8-17(21-3)16(20-2)7-12(14)4-5-18(15)9-13(11)10-19/h7-11,15H,4-6H2,1-3H3/t11-,15+/m1/s1
SMILES:
CC1CC2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC
Molecular Formula:
C17H21NO3
Molecular Weight:
287.35 g/mol
(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde
CAS No.: 154819-52-0
Cat. No.: VC21138240
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154819-52-0 |
|---|---|
| Molecular Formula | C17H21NO3 |
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | (2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde |
| Standard InChI | InChI=1S/C17H21NO3/c1-11-6-15-14-8-17(21-3)16(20-2)7-12(14)4-5-18(15)9-13(11)10-19/h7-11,15H,4-6H2,1-3H3/t11-,15+/m1/s1 |
| Standard InChI Key | UNVIRAJJRSKZKJ-ABAIWWIYSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC |
| SMILES | CC1CC2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC |
| Canonical SMILES | CC1CC2C3=CC(=C(C=C3CCN2C=C1C=O)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator